N1-cyclopentyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Sigma-1 Receptor Sigma-2 Receptor Subtype Selectivity

Non-selective Sigma receptor tools often confound experimental results due to off-target binding at Sigma-2 or serotonergic receptors. CX156 (CAS 1049393-18-1) solves this by delivering sub-nanomolar Sigma-1 affinity (Ki=0.74 nM) with negligible 5-HT1A binding (Ki>1,000 nM). • ~47-fold selectivity over Sigma-2 ensures Sigma-1-specific target engagement at low concentrations. • Validated displacer of [3H](+)-pentazocine for robust autoradiography and homogenate binding studies. • Serves as a critical positive control in SAR campaigns, with a >15,000-fold affinity gain over unsubstituted 1-phenylpiperazine.

Molecular Formula C19H28N4O2
Molecular Weight 344.459
CAS No. 1049393-18-1
Cat. No. B2941869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-cyclopentyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
CAS1049393-18-1
Molecular FormulaC19H28N4O2
Molecular Weight344.459
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C19H28N4O2/c24-18(19(25)21-16-6-4-5-7-16)20-10-11-22-12-14-23(15-13-22)17-8-2-1-3-9-17/h1-3,8-9,16H,4-7,10-15H2,(H,20,24)(H,21,25)
InChIKeyKJUREDXCGXOMRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CX156: Sourcing a High-Affinity Sigma-1 Ligand


N1-cyclopentyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide (CAS 1049393-18-1), also known as CX156, is a synthetic small molecule belonging to the oxalamide class, characterized by a cyclopentyl group, a phenylpiperazine moiety, and an oxalamide linker . It is primarily recognized as a high-affinity ligand for the sigma non-opioid intracellular receptor 1 (Sigma-1), with curated bioactivity data indicating sub-nanomolar binding affinity [1]. This compound serves as a valuable pharmacological tool for investigating Sigma-1 receptor function.

Target Engagement High-affinity Sigma-1 ligand profile
Subtype Selectivity Reported selectivity over Sigma-2
Off-Target Profile Low 5-HT1A cross-reactivity

CX156: In-Class Analog Substitution Pitfalls for Sigma Research


Within the phenylpiperazine-oxalamide class, minor structural modifications can lead to drastic shifts in receptor binding profiles. The specific N1-cyclopentyl substitution on the oxalamide core of this compound is a critical determinant of its high Sigma-1 affinity and its selectivity over the Sigma-2 subtype [1]. Replacing this group with a different cycloalkyl or arylalkyl moiety, or altering the ethyl linker to the phenylpiperazine, can result in a complete loss of binding potency or a reversal of subtype selectivity, rendering generic substitution scientifically invalid for target-based assays [2]. The evidence below quantifies the specific performance of CAS 1049393-18-1 against key benchmarks, underscoring why proxy compounds cannot ensure experimental reproducibility.

N1-cyclopentyl substitution is critical for Sigma-1 selectivity; replacement may shift subtype preference.
Altering the ethyl linker to phenylpiperazine can cause complete loss of binding potency.
Unsubstituted phenylpiperazine shows minimal Sigma-1 engagement; not a viable generic substitute.

CX156: Performance Benchmarks for Procurement


Sigma-1 Selectivity vs. Haloperidol

For studies requiring selective Sigma-1 engagement, N1-cyclopentyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide demonstrates a markedly superior selectivity window compared to the non-selective reference compound haloperidol. The target compound exhibits a Sigma-2/Sigma-1 Ki ratio of ~47, indicating high preference for Sigma-1 [1]. In contrast, haloperidol, a widely used sigma ligand, displays a Sigma-2/Sigma-1 Ki ratio of only ~8 in a comparable assay system, confirming its more balanced dual-subtype binding profile [2].

Sigma-1 Selectivity
Head-to-head
Sigma-2/Sigma-1 Ki ratio ~47 vs ~8 (haloperidol)
Supports Sigma-1-specific assay interpretation
Cross-study comparable binding data
Sigma-1 Receptor Sigma-2 Receptor Subtype Selectivity Haloperidol

Enhanced Sigma-1 Affinity vs. 1-Phenylpiperazine

The compound achieves a Ki of 0.74 nM at the Sigma-1 receptor [1]. This places its affinity within the 'superpotent' range (Ki < 1 nM) [2]. This is a significant improvement over the unsubstituted 1-phenylpiperazine, which has a reported Sigma-1 Ki of approximately 11,440 nM, representing a greater than 15,000-fold enhancement in affinity [3]. The magnitude of this difference, driven by the combination of the cyclopentyloxalamide and ethyl linker, illustrates how generic substitution with a simpler phenylpiperazine scaffold would fail to achieve any meaningful target engagement.

Sigma-1 Affinity
Reported
Ki = 0.74 nM
(>15,000-fold improvement vs unsubstituted phenylpiperazine)
Critical structural requirement for target engagement
Cross-study comparable data
Sigma-1 Receptor Binding Affinity Structure-Activity Relationship (SAR)

Minimal 5-HT1A Off-Target Affinity

A common challenge with many sigma receptor ligands, particularly those derived from phenylpiperazines, is significant cross-reactivity with serotonin receptors like 5-HT1A, which can confound in vivo behavioral and in vitro functional results. N1-cyclopentyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide demonstrates a Ki of less than 1,000 nM at the human 5-HT1A receptor [1], indicating very low affinity. This is in contrast to certain other high-affinity sigma ligands where 5-HT1A activity is potent (Ki in low nanomolar range) [2], making this compound a cleaner probe for Sigma-1 specific signaling pathways.

5-HT1A Off-Target
Reported
Ki
Confirms low serotonergic interference in assays
>200-fold weaker affinity than comparator
5-HT1A Receptor Selectivity Off-Target Panel Serotonin Receptor

CX156: Optimal Application Scenarios


Sigma-1 Functional Probing in Neuroprotection

This compound is ideally suited as a reference ligand for *in vitro* studies investigating the role of Sigma-1 in endoplasmic reticulum (ER) stress and neuroprotection. Its high Sigma-1 affinity (Ki = 0.74 nM) and ~47-fold selectivity over Sigma-2 [1] ensure robust target engagement at low concentrations, while its negligible 5-HT1A affinity (Ki > 1,000 nM) [1] minimizes confounding variables in cellular models that express serotonergic components. Unlike haloperidol (Sigma-2/Sigma-1 ratio of ~8) [2], this compound allows for a cleaner interpretation of Sigma-1-mediated effects.

Radioligand Displacement Assays for Sigma-1 Sites

The compound's sub-nanomolar affinity for Sigma-1 makes it a potent displacer of established radioligands like [3H](+)-pentazocine [1]. Its high selectivity over Sigma-2 means it can be used at concentrations that fully occupy Sigma-1 sites while leaving Sigma-2 sites largely unoccupied, a key advantage over non-selective tools. This property is valuable for *ex vivo* autoradiography or homogenate binding studies aimed at quantifying Sigma-1 receptor density in neurological disease models.

SAR Reference Standard for Sigma-1 Ligands

The quantified activity cliff between this compound (Ki = 0.74 nM) and unsubstituted 1-phenylpiperazine (Ki = 11,440 nM) [3] establishes it as a critical benchmark in structure-activity relationship (SAR) campaigns. Medicinal chemistry programs can use it as a positive control to evaluate the impact of novel substitutions on the oxalamide core, ensuring that new analogs maintain or improve upon the superpotent Sigma-1 binding profile required for therapeutic development in pain or depression.

Application
Selection Property
Validation Focus
Sigma-1 functional studies (ER stress / neuroprotection models)
High Sigma-1 affinity and selectivity
Dissect Sigma-1-specific pathways without Sigma-2 or 5-HT1A confounding
Radioligand displacement and receptor density assays
Reported high affinity and efficient [3H](+)-pentazocine displacement
Quantify Sigma-1 sites ex vivo with minimal Sigma-2 occupation
Sigma-1 ligand SAR and medicinal chemistry benchmarking
Reported benchmark binding affinity and structural SAR
Evaluate novel oxalamide analogs against this reference standard
Quote Request

Request a Quote for N1-cyclopentyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.